5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H11ClFN5O3S2 . This compound is notable for its unique structure, which includes a pyrimidine ring, a thiadiazole ring, and a fluorobenzyl group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This is typically achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the thiadiazole ring: This step involves the cyclization of a suitable precursor to form the thiadiazole ring.
Attachment of the fluorobenzyl group: This is usually done through a nucleophilic substitution reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods often involve similar steps but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluorobenzyl positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide include other pyrimidine and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. For example:
5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C15H11ClFN5OS2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5OS2/c1-8-21-22-15(25-8)20-13(23)12-11(16)6-18-14(19-12)24-7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |
InChI Key |
YIQMQRDKWMHLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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